5-(3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H16N2O3S2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.06023472 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Assembly and Interaction Analysis
5-(3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one and its derivatives have been extensively studied for their ability to form supramolecular assemblies driven by hydrogen bonding and diverse π-hole interactions. These interactions are crucial for the stabilization of three-dimensional supramolecular frameworks, indicating potential applications in the development of novel materials with specific structural properties. Such materials could have applications ranging from molecular electronics to photonics, where the controlled assembly of molecules into well-defined structures is essential (Andleeb et al., 2017).
Antimicrobial and Antitubercular Agents
The compound and its derivatives exhibit significant antimicrobial and antitubercular activities. These substances have been synthesized and evaluated against a variety of bacterial and fungal strains, showing promise as potential therapeutic agents against infectious diseases. Such research underscores the importance of thiazolidin-4-one derivatives in the development of new antibiotics and antimicrobial compounds, addressing the growing concern over antibiotic resistance (Samadhiya et al., 2014).
Antitoxoplasma gondii Activities
Research has also demonstrated the efficacy of this compound derivatives in inhibiting the infection rates of Vero cells by Toxoplasma gondii. These findings highlight the potential of these compounds as candidates for the development of treatments against Toxoplasma gondii infections, a parasitic disease that can cause serious health problems in immunocompromised individuals and pregnant women (Góes et al., 2011).
Anticancer Properties
The thiazolidin-4-one scaffold, specifically this compound derivatives, has shown potential anticancer activity. These compounds have been evaluated against various cancer cell lines, including human lung cancer cells, demonstrating the ability to induce apoptosis selectively in cancer cells without affecting normal cells. This selective cytotoxicity suggests their potential use in cancer therapy, offering a pathway to the development of novel anticancer drugs with reduced side effects (Wu et al., 2006).
Properties
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18-17(13-15-8-4-10-16(12-15)21(23)24)26-19(25)20(18)11-5-9-14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEPQENVQFNQQW-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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